2-Nitrobenzaldehyde oxime
Description
Significance of Oximes as Synthetic Intermediates in Organic Chemistry
Oximes are a class of organic compounds characterized by the functional group RR'C=N-OH, where R and R' can be hydrogen, alkyl, or aryl groups. numberanalytics.comresearchgate.net Their significance in organic chemistry stems from their versatile reactivity, which allows them to serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.comrsc.org
One of the primary applications of oximes is in the synthesis of nitrogen-containing compounds. ijprajournal.com They are extensively used as precursors for:
Amides: Through the Beckmann rearrangement, a cornerstone reaction in organic synthesis. ijprajournal.com
Nitriles: Via dehydration reactions, which can be catalyzed by various reagents or enzymes known as aldoxime dehydratases. ijprajournal.comresearchgate.net
Amines and Amino Alcohols: Through reduction of the C=N bond or fragmentation of the N-O bond. rsc.orgijprajournal.com
Nitrogen Heterocycles: Oximes can undergo cyclization reactions to form various heterocyclic systems like isoxazoles, phenanthridines, and benzoxazepines. researchgate.netrsc.org
The reactivity of oximes is often harnessed through the generation of radical intermediates. rsc.org Under thermal or photochemical conditions, the N-O bond can undergo homolytic cleavage to form iminyl radicals (R-R'C=N•). rsc.orgnsf.gov These highly reactive species can participate in cyclization, ring-opening, and addition reactions, enabling the construction of complex molecular architectures. rsc.orgnsf.gov
Furthermore, oximes play a significant role in coordination chemistry, acting as ligands that can bind to metal ions in various modes, leading to the formation of polynuclear metal complexes with interesting magnetic properties. rsc.org Their ability to protect, purify, and characterize carbonyl compounds also underscores their practical importance in the laboratory. ijprajournal.com The diverse reactivity and utility have established oximes as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Historical Perspectives on Aldoxime Research and Development
The study of oximes dates back to the 19th century, intrinsically linked to the development of fundamental organic chemistry. numberanalytics.com A pivotal moment came in 1865 when Wilhelm Clemens Lossen first synthesized hydroxylamine (B1172632) (NH2OH), the key reagent for oxime formation. researchgate.net This discovery paved the way for further exploration, and in 1897, Meyer successfully synthesized the first aldoximes and ketoximes by reacting hydroxylamine with aldehydes and ketones. researchgate.net
For many decades, research focused on the role of oximes in the characterization of carbonyl compounds and as intermediates in reactions like the Beckmann rearrangement. ijprajournal.com A significant expansion in their application came in the mid-20th century with the discovery of their biological activity. In the 1950s, researchers investigating treatments for organophosphate poisoning synthesized the first pyridinium (B92312) aldoxime reactivator, pralidoxime (B1201516) (2-PAM). researchgate.net This discovery highlighted the potential of oximes in medicinal chemistry.
More recently, the field has seen significant advancements in the enzymatic transformation of aldoximes. In 1998, a novel enzyme, aldoxime dehydratase, was discovered. researchgate.net This enzyme catalyzes the direct dehydration of aldoximes to nitriles under mild, environmentally friendly conditions. researchgate.netpnas.org This discovery has opened up green synthetic routes for nitrile production, a significant development for the chemical industry. researchgate.netacs.org Ongoing research continues to uncover new facets of oxime reactivity, particularly in photocatalysis and the generation of iminyl radicals for complex synthesis. nsf.gov
Structural Specificity of 2-Nitrobenzaldehyde (B1664092) Oxime within the Oxime Family
2-Nitrobenzaldehyde oxime is an aldoxime derived from 2-nitrobenzaldehyde. Its structure consists of a benzene (B151609) ring substituted with an oxime group (-CH=N-OH) and a nitro group (-NO2) at the ortho (position 2) of the ring. wikipedia.orgnih.gov This specific arrangement of functional groups imparts distinct chemical properties compared to other oximes.
The key feature is the presence of the strongly electron-withdrawing nitro group adjacent to the oxime functionality. wikipedia.org This electronic effect influences the reactivity of both the aromatic ring and the oxime group itself. For instance, the electron-deficient nature of the aromatic ring can affect its susceptibility to nucleophilic attack in certain reactions. The acidity of the oxime proton (-OH) and the reactivity of the C=N bond are also modulated by the electronic influence of the nitro group.
The compound serves as a valuable intermediate in various synthetic procedures. It can be deoximated to regenerate the parent aldehyde, 2-nitrobenzaldehyde, a reaction useful in protecting group strategies. niscpr.res.in It is also a precursor in the synthesis of other molecules; for example, its reaction with β-dicarbonyl compounds can lead to pharmacologically relevant dihydropyridines. google.com The synthesis of this compound itself is typically achieved through the condensation of 2-nitrobenzaldehyde with hydroxylamine hydrochloride. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₇H₆N₂O₃ | nih.govguidechem.com |
| Molecular Weight | 166.13 g/mol | nih.govguidechem.com |
| CAS Number | 3717-25-7 | guidechem.com |
| Melting Point | 98-100 °C | guidechem.com |
| Boiling Point | 305.2 °C at 760 mmHg | guidechem.com |
| Density | 1.33 g/cm³ | guidechem.com |
| Flash Point | 138.4 °C | guidechem.com |
| Refractive Index | 1.589 | guidechem.com |
Like most aldoximes, this compound can exist as two distinct geometric isomers, designated as (E) and (Z). researchgate.net This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The labels (E) (from the German entgegen, meaning opposite) and (Z) (from zusammen, meaning together) are assigned based on the Cahn-Ingold-Prelog priority rules. For an aldoxime, the substituents on the nitrogen are the hydroxyl group and a lone pair, while on the carbon, they are the aryl ring and a hydrogen atom.
In the (E)-isomer , the hydroxyl group (-OH) and the hydrogen atom on the imine carbon are on opposite sides of the C=N double bond.
In the (Z)-isomer , the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond.
The synthesis of this compound often results in a mixture of both (E) and (Z) isomers. rsc.org These isomers can sometimes be separated by techniques such as column chromatography. koreascience.kr The stability and reactivity of each isomer can differ. For example, E/Z isomerization can be a competing pathway in certain reactions, such as those induced by light (photolysis). nih.gov In some cases, one isomer may be thermodynamically more stable than the other, or reaction conditions can be tailored to selectively produce one form. koreascience.kr The specific isomer used can influence the stereochemical outcome of subsequent reactions. Spectroscopic techniques, particularly ¹H NMR, are crucial for distinguishing between the (E) and (Z) isomers, as the chemical shifts of the protons, especially the aldehydic proton, are typically different for each configuration. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,2'-dinitrostilbene |
| 2-Nitrobenzaldehyde |
| This compound |
| 2-nitrobenzylide nedibromide |
| 2-Nitrotoluene (B74249) |
| 4-nitrosodimethylaniline |
| Acetone (B3395972) |
| Aldoxime |
| Amide |
| Amine |
| Amino alcohol |
| Aniline (B41778) |
| Benzoxazepine |
| Cefotaxime |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Indigo (B80030) |
| Indigo carmine |
| Isoxazole |
| Ketoxime |
| Nitrile |
| Nitro compound |
| Nitrone |
| Phenanthridine (B189435) |
| Pralidoxime |
| Rofecoxib |
| Sodium ethoxide |
Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCCTWRRUDX-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302320 | |
| Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-25-7, 6635-41-2 | |
| Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |
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Reactivity Profiles and Mechanistic Investigations of 2 Nitrobenzaldehyde Oxime
Fundamental Reaction Mechanisms of Oxime Formation and Transformation
The formation of 2-Nitrobenzaldehyde (B1664092) oxime is a classic example of the reaction between an aldehyde and hydroxylamine (B1172632). cymitquimica.comchemtube3d.com This reversible, acid-catalyzed reaction begins with the nucleophilic addition of hydroxylamine to the carbonyl group of 2-nitrobenzaldehyde, followed by a dehydration step to yield the final oxime product. The presence of the electron-withdrawing nitro group (-NO2) on the benzene (B151609) ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). wiserpub.comresearchgate.net
The synthesis of 2-Nitrobenzaldehyde oxime is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine (H₂N-OH) on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. youtube.com The lone pair of electrons on the nitrogen atom acts as the nucleophile. youtube.com This attack leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, resulting in the formation of a tetrahedral intermediate known as a carbinolamine. youtube.com
This initial step is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity and facilitates the nucleophilic attack. The reaction equilibrium favors the formation of the product due to the subsequent rapid dehydration of the intermediate.
Following the formation of the tetrahedral carbinolamine intermediate, a dehydration step occurs to form the stable oxime. youtube.com This process involves the elimination of a water molecule. Proton transfer from the newly attached nitrogen to the oxygen atom of the hydroxyl group creates a better leaving group (water). youtube.com Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral this compound, characterized by the C=N-OH functional group. youtube.com The synthesis of nitriles, another class of compounds, can also be achieved through the dehydration of oximes using various reagents. researchgate.net
Transformations Involving the Oxime Functionality
The oxime group in this compound is a versatile functional group that can undergo various transformations. A key reaction is the cleavage of the N-O bond, which is utilized in the synthesis of various nitrogen-containing heterocyclic compounds like benzoxazoles, 2H-imidazoles, and pyrrolines. nih.gov However, one of the most fundamental transformations is the regeneration of the original carbonyl compound.
The regeneration of aldehydes and ketones from their corresponding oximes, a process known as deoximation, is a crucial transformation in organic synthesis. asianpubs.org Oximes are often used as protecting groups for carbonyl compounds, and their efficient cleavage is essential. researchgate.net This conversion can be achieved through several methods, including hydrolysis and oxidation. researchgate.netwikipedia.org
The classical method for cleaving oximes to regenerate the parent carbonyl compound is through acid-catalyzed hydrolysis. researchgate.net This reaction is essentially the reverse of the oxime formation process. In the presence of an aqueous mineral acid, the oxime nitrogen is protonated, making the carbon atom of the C=N bond more susceptible to nucleophilic attack by a water molecule. This leads to the formation of the same tetrahedral intermediate generated during oxime synthesis. Subsequent proton transfers and elimination of hydroxylamine result in the regeneration of 2-nitrobenzaldehyde.
A variety of oxidative methods have been developed for the deoximation of aldoximes and ketoximes, often offering milder conditions and higher efficiency than hydrolytic methods. researchgate.net These methods typically involve reagents that can oxidatively cleave the C=N bond. While specific studies focusing solely on this compound are limited, general methods for aryl oximes are applicable. Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), quinolinium fluorochromate (QFC), and N-iodosuccinimide (NIS) have proven effective for this transformation. asianpubs.orgresearchgate.net For instance, N-iodosuccinimide under microwave irradiation provides a rapid and clean method for deoximation. asianpubs.org Another approach involves photoexcited nitroarenes which can act as ozone surrogates for the oxidative cleavage of olefins, showcasing the potential of nitro-compounds in oxidative processes. scispace.com
The table below summarizes various oxidative reagents used for the deoximation of oximes, which are applicable to this compound.
| Reagent | Abbreviation | Typical Conditions | Reference |
| Pyridinium Chlorochromate | PCC | Acetonitrile (B52724), Ambient Temperature | researchgate.net |
| Quinolinium Fluorochromate | QFC | Silica Gel Support, Oxidation | researchgate.net |
| 2,6-Dicarboxypyridinium Chlorochromate | 2,6-DCPCC | Acetonitrile, Ambient Temperature | researchgate.net |
| N-Iodosuccinimide | NIS | Acetone (B3395972)/Water, Microwave Irradiation | asianpubs.org |
| Quinolinium Dichromate | QDC | General regeneration from oximes and hydrazones | researchgate.net |
| Imidazolium Dichromate on Alumina | --- | Cleavage of C=N functionalities | researchgate.net |
Regeneration of Carbonyl Compounds from Oximes (Deoximation)
Exchange Reactions with Other Carbonyl Species
Oxime exchange, or transoximation, is a chemical process where the oxime functionality is transferred from one molecule to another. This reaction is typically catalyzed by Brønsted acids and proceeds under mild conditions. The mechanism involves the in-situ generation of hydroxylamines from the hydrolysis of the oxime, which then react with other carbonyl compounds present in the reaction mixture. While specific studies on the transoximation of this compound are not extensively documented, the general mechanism suggests its capability to react with various aldehydes and ketones. This process is particularly useful as it circumvents the need for hydroxylamine salts, which often require a stoichiometric amount of base.
Nitrile Synthesis via Transoximation or Dehydration
The conversion of this compound to 2-nitrobenzonitrile (B147312) can be achieved through dehydration. This transformation is a fundamental reaction in organic synthesis, providing a pathway to nitriles from aldehydes. Various dehydrating agents can be employed for this purpose, including acid anhydrides. The reaction proceeds by the elimination of a water molecule from the oxime.
One notable application is the synthesis of 2-nitrobenzonitrile from 2-nitrobenzaldehyde, which involves the in-situ formation of the oxime followed by its dehydration. For instance, the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst can yield 2-nitrobenzonitrile. Microwave-assisted synthesis using solid acid catalysts has been shown to be an efficient method for this conversion, offering good yields in short reaction times. The presence of the electron-withdrawing nitro group on the benzene ring can influence the reaction conditions required for efficient dehydration.
Beckmann Rearrangement and Related Rearrangement Reactions of Oximes
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org For aldoximes such as this compound, the Beckmann rearrangement typically leads to the formation of a nitrile. masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group of the oxime, which converts it into a good leaving group (water). organic-chemistry.org This is followed by a rearrangement where the hydrogen atom migrates to the nitrogen, leading to the formation of a nitrilium ion, which upon deprotonation yields the nitrile.
The presence of the nitro group at the ortho position can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the oxime in the rearrangement. Various acid catalysts, including trifluoroacetic acid, can be employed to facilitate this transformation. unive.it In some cases, the one-pot oximation of 2-nitrobenzaldehyde followed by a Beckmann rearrangement can be a streamlined approach to synthesizing the corresponding amide, 2-nitrobenzamide (B184338), under specific reaction conditions. unive.it
Table 1: Reactivity of this compound
| Reaction Type | Product(s) | Reagents/Conditions |
|---|---|---|
| Nitrile Synthesis | 2-Nitrobenzonitrile | Dehydrating agents (e.g., acid anhydrides), Microwave irradiation with solid acid catalysts |
Electron Transfer Processes and Radical Intermediates
Photoinduced Electron Transfer (PET) Studies in Oxime Reactivity
Photoinduced electron transfer (PET) processes can initiate a variety of chemical reactions in oximes. Studies on benzaldehyde oximes have shown that upon photosensitization, they can undergo reactions to form both the parent aldehyde and the corresponding nitrile. nih.gov The mechanism is dependent on the oxidation potential of the oxime. For oximes with electron-withdrawing substituents, such as the nitro group in this compound, the formation of the nitrile is generally favored. nih.gov
The reaction is initiated by an electron transfer from the oxime to an excited-state photosensitizer, such as chloranil, to form the oxime radical cation. nih.gov The subsequent reaction pathway can involve either an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway. The presence of the electron-withdrawing nitro group increases the oxidation potential of the oxime, which can influence the predominant mechanism.
Formation and Reactivity of Oxime Radical Cations
The formation of an oxime radical cation is a key step in the photoinduced electron transfer reactions of oximes. nih.gov For this compound, this radical cation would be generated by the removal of an electron from the oxime moiety. The reactivity of this intermediate is of significant interest. It is proposed that the nitrile product from the PET reaction of aldoximes results from an intermediate iminoyl radical. This radical can be formed either through direct hydrogen atom abstraction or via an electron-transfer-proton-transfer sequence from the oxime radical cation. nih.gov
The strong electron-withdrawing nature of the nitro group in the ortho position is expected to have a significant impact on the stability and reactivity of the radical cation, favoring pathways that lead to nitrile formation. nih.gov General studies on oxime radicals, also known as iminoxyl radicals, indicate that they can undergo various selective reactions, including oxidative cyclization, functionalization, and coupling. nih.gov
Role of Oximes as Intermediates in Nitro Compound Reduction
This compound can serve as a crucial intermediate in the reduction of nitro compounds. A significant example is the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene (B74249). This process can proceed via the formation of the anti-oxime of 2-nitrobenzaldehyde. chem-soc.si The reaction involves the treatment of 2-nitrotoluene with an alkyl nitrite (B80452), such as amyl nitrite, in the presence of a strong base like sodium ethoxide. The resulting oxime is then hydrolyzed to yield 2-nitrobenzaldehyde. chem-soc.si
This synthetic route highlights the role of the oxime as a stable, isolable intermediate in the transformation of a methyl group on a nitroaromatic compound to an aldehyde functionality. Furthermore, the electrochemical reduction of nitroaromatic compounds can proceed through various intermediates, and under certain conditions, the formation of an oxime as a transient or stable species is plausible before further reduction to an amine or other products.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 2-Aminobenzaldehyde |
| 2-Nitrobenzamide |
| 2-Nitrobenzaldehyde |
| This compound |
| 2-Nitrobenzonitrile |
| 2-Nitrotoluene |
| Amyl nitrite |
| Chloranil |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Sodium ethoxide |
Photochemical Reactivity and Isomerization Dynamics of this compound
The photochemical behavior of this compound is characterized by a series of competing reactions, including photocyclization, E/Z isomerization, and fragmentation. The presence of the ortho-nitro group significantly influences the electronic properties of the molecule and directs its reactivity upon photoexcitation.
Photocyclization Pathways of Hydroxyimino Aldehydes
While direct studies on the photocyclization of this compound are not extensively detailed in the reviewed literature, analogous systems provide significant insight into potential reaction pathways. One of the key reactive pathways for ortho-substituted nitroaromatics involves the nitro group itself. For instance, the photolysis of o-nitrobenzyl oxime ethers has been shown to induce an intramolecular cyclization to form phenanthridines. This reaction is initiated by the photoexcitation of the o-nitrobenzyl moiety, leading to the formation of a triplet-state biradical. Subsequent intramolecular hydrogen atom transfer from the benzylic position results in an intermediate that undergoes N–O homolysis. The resulting iminyl radical can then cyclize onto the adjacent aryl ring, and subsequent oxidation yields the phenanthridine (B189435) product. chemrxiv.org
Another relevant pathway is the Norrish-Yang photocyclization, which is observed in 2-(hydroxyimino)aldehydes. This reaction proceeds via an n-π* transition of the carbonyl group, followed by intramolecular abstraction of a γ-hydrogen, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151) oxime. researchgate.net Notably, in the case of 2-(hydroxyimino)aldehydes, this cyclization is highly chemoselective, with competing fragmentation reactions being largely suppressed. researchgate.net
A proposed mechanism for the photocyclization of an o-nitrobenzyl biaryl oxime ether is outlined below:
Photoexcitation of the o-nitrobenzyl group to a triplet-state biradical.
Intramolecular hydrogen atom transfer to form a key intermediate.
Homolytic cleavage of the N–O bond to generate an iminyl radical.
Radical cyclization onto the neighboring aryl ring.
Oxidation to afford the final phenanthridine product. chemrxiv.org
Chemoselectivity and Diastereoselectivity in Photoreactions
The photochemical reactions of hydroxyimino aldehydes can exhibit notable chemo- and diastereoselectivity. In the Norrish-Yang photocyclization of 2-(hydroxyimino)aldehydes, the formation of cyclobutanol oximes is the predominant pathway, with fragmentation side-reactions being minimal. This high chemoselectivity is a significant feature of this particular reaction. researchgate.net
The diastereoselectivity of this photocyclization is influenced by the substitution pattern of the substrate and the solvent used. For substrates that form products with two stereogenic centers, the diastereomeric ratio is often modest. However, the introduction of a third stereocenter can lead to significantly higher diastereoselectivity, in some cases exceeding a 99:1 ratio. The stereochemical outcome is also dependent on the geometry of the oxime, with the E and Z isomers potentially leading to different product distributions. researchgate.net
| Substrate | Solvent | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| 2-(hydroxyimino)-4-phenylbutanal | DMSO | 1.1:1 |
| 2-(hydroxyimino)-4-phenylbutanal | Methanol (B129727) | 1.7:1 |
| Substituted 2-(hydroxyimino)aldehyde with three stereocenters | - | >99:1 (cis) |
E/Z Isomerization Under Photolytic Conditions
A common photochemical process for oximes is the reversible E/Z isomerization around the C=N double bond. This reaction typically proceeds through the excitation to a ππ* triplet state. researchgate.net The isomerization can often be facilitated by triplet energy transfer from a photosensitizer. For many aryl oximes, the E isomer is thermodynamically more stable, and photolytic conditions can be employed to access the less stable Z isomer. chemrxiv.org
Analysis of Fragmentation Side-Reactions
Fragmentation reactions are often competitive with photocyclization in the photochemistry of aldehydes. However, for 2-(hydroxyimino)aldehydes, the Norrish-Yang cyclization is unusually chemoselective, and fragmentation is not a major pathway. researchgate.net
In related systems, such as o-nitrobenzyl oxime ethers, fragmentation can occur. For example, a C-O cleaved oxime has been observed as a byproduct in the photocyclization to phenanthridines, likely resulting from a conventional Norrish type II reaction of the o-nitrobenzyl moiety. chemrxiv.org
Furthermore, the photolysis of o-nitrobenzaldehyde N-acylhydrazones, a structurally related class of compounds, has been shown to generate benzyne (B1209423) as a minor fragmentation product. This suggests that under certain conditions, the photoexcited this compound could potentially undergo fragmentation pathways that lead to highly reactive intermediates. rsc.org General photoreactions of oximes can also include the net loss of hydroxylamine to produce the corresponding carbonyl compound, or dehydration of the aldoxime to form a nitrile. researchgate.net
Derivatization and Synthetic Applications of 2 Nitrobenzaldehyde Oxime
Synthesis of Oxime Ethers and Their Transformations
2-Nitrobenzaldehyde (B1664092) oxime serves as a versatile starting material for the synthesis of a variety of O-alkyl or O-aryl oxime ethers. The general synthesis involves the O-alkylation of the oxime, typically by reacting it with an alkyl halide in the presence of a base. Common bases and solvents for this reaction include potassium carbonate in acetone (B3395972) or sodium hydride in dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution, where the oxygen of the oxime acts as the nucleophile.
A typical procedure involves stirring 2-nitrobenzaldehyde oxime with a slight excess of an alkylating agent (e.g., an alkyl bromide) and a base like potassium carbonate in a solvent such as acetone, often under reflux conditions for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Following the reaction, a simple workup involving filtration and solvent evaporation usually yields the crude oxime ether, which can then be purified by column chromatography or recrystallization.
These oxime ethers are stable compounds that can undergo further transformations, particularly photochemical reactions. Research has shown that 2'-arylbenzaldehyde O-methyl oxime ethers can undergo a catalytic oxidative cyclization under photoinduced electron transfer (PET) conditions to form phenanthridines. nih.govorganic-chemistry.org This transformation is typically carried out by irradiating a solution of the oxime ether in acetonitrile (B52724) with a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA). The proposed mechanism involves an initial electron transfer from the oxime ether to the excited photosensitizer, forming a radical cation. This is followed by an intramolecular nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether, leading to cyclization and eventual formation of the phenanthridine (B189435) ring system. nih.gov
Another notable transformation involves the photolysis of o-nitrobenzyl oxime ethers, which can also lead to the formation of phenanthridines through a photo-induced N-O bond homolysis. This reaction can proceed in aqueous conditions when irradiated with near-visible light (e.g., 405 nm) without the need for an external photocatalyst. bohrium.com
Integration into Heterocyclic Ring Systems
Synthesis of Fused Pyrimidines from Nitroaromatic Carboximes
This compound, as an ortho-nitroaromatic carboxime, is a valuable precursor for the synthesis of fused pyrimidine (B1678525) systems, particularly quinazolines. A method has been developed for the synthesis of various fused pyrimidines directly from such oximes. researchgate.net The process typically involves the reaction of the ortho-nitroaromatic carboxime with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst, followed by a reductive cyclization step.
In this synthetic route, the oxime is first converted into an intermediate iminoether by condensation with the orthoester. This intermediate then undergoes cyclocondensation with ammonia (B1221849) or an ammonia source. The presence of a strong electron-withdrawing group, like the nitro group, can influence the reactivity of the imine bonds. The final step involves the reduction of the nitro group and subsequent cyclization to form the fused pyrimidine ring. In some cases, the cyclization can also lead to the formation of fused pyrimidine mono-N-oxides as byproducts. researchgate.net This methodology provides an efficient route to bicyclic and tricyclic fused pyrimidines. researchgate.net
Formation of Benzooxazinone Derivatives
The direct synthesis of benzooxazinone derivatives starting from this compound is not a widely documented transformation in chemical literature. Standard synthetic routes to benzoxazinones typically begin with ortho-substituted anilines, such as anthranilic acids. For instance, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is prepared by refluxing 4-nitroanthranilic acid with acetic anhydride.
A hypothetical, multi-step pathway from this compound to a benzooxazinone derivative would likely require significant functional group manipulations. One potential route could involve:
The Beckmann rearrangement of the oxime to form 2-nitrobenzamide (B184338). The rearrangement of aldoximes, however, often leads to nitriles rather than primary amides.
If 2-nitrobenzamide is formed, the subsequent reduction of the nitro group to an amine would yield 2-aminobenzamide (B116534).
This 2-aminobenzamide could then be cyclized with a suitable carbonyl-containing reagent (like an acid chloride or anhydride) to form the benzooxazinone ring.
This proposed sequence highlights the challenges and the indirect nature of synthesizing benzooxazinones from this compound, explaining its lack of prevalence compared to more direct methods.
Role as a Precursor in Diverse Organic Transformations
Beyond the synthesis of oxime ethers and specific heterocycles, this compound is a precursor for a range of other organic molecules. One of the fundamental reactions of aldoximes is dehydration to form nitriles. Treatment of this compound with a dehydrating agent can yield 2-nitrobenzonitrile (B147312).
Furthermore, the oxime functional group can be hydrolyzed back to the parent aldehyde, 2-nitrobenzaldehyde, which itself is a crucial building block in organic synthesis. 2-Nitrobenzaldehyde is famously used in the Baeyer–Drewson indigo (B80030) synthesis and as a precursor for various pharmaceuticals.
The oxime can also be a precursor to 2-aminobenzylamine through reduction. Additionally, intramolecular cyclization reactions can lead to other heterocyclic systems. For example, under certain conditions, this compound can be converted to anthranil (B1196931) (2,1-benzisoxazole).
The transformations of its ether derivatives, as discussed previously, to yield complex polycyclic aromatic systems like phenanthridines, further underscore its role as a versatile precursor in constructing architecturally complex organic molecules. nih.govbohrium.com
Applications in Dynamic Covalent Chemistry and Responsive Systems
Oxime Metathesis and Its Equilibrium Dynamics
Oxime chemistry plays a significant role in the field of dynamic covalent chemistry (DCC), which utilizes reversible reactions to form complex molecular systems. One such reversible reaction is oxime metathesis, or exchange. This reaction involves the exchange of alkoxy groups between oxime ethers or the exchange between an oxime and an oxime ether.
The reaction is typically catalyzed by an acid, such as para-toluenesulfonic acid, and involves the reversible formation and breaking of C=N and N-O bonds. The equilibrium position of the metathesis reaction is governed by the relative thermodynamic stability of the reactants and products. The electronic properties of the substituents on the aromatic ring of the benzaldehyde (B42025) moiety significantly influence these stabilities.
For an oxime ether derived from 2-nitrobenzaldehyde, the strong electron-withdrawing nature of the ortho-nitro group would impact the equilibrium dynamics of a metathesis reaction. When an oxime ether like 2-nitrobenzaldehyde O-alkyl oxime is mixed with another oxime ether, a dynamic equilibrium is established, leading to a mixture of all possible oxime ether products. The distribution of these products at equilibrium depends on the electronic and steric factors of the participating molecules. This tunable and reversible nature makes oxime metathesis a valuable tool for creating dynamic materials and responsive systems, where the constitution of the system can be altered by external stimuli that shift the reaction equilibrium.
Construction of Dynamic Covalent Networks
The utilization of this compound in the construction of dynamic covalent networks (DCNs) represents a promising area of research in materials science. DCNs are a class of polymers cross-linked by reversible covalent bonds, which allows them to exhibit dynamic properties such as self-healing, adaptability, and responsiveness to external stimuli. The incorporation of this compound into these networks can be primarily achieved through the reversible nature of the oxime linkage.
The key reaction enabling the formation of these dynamic networks is oxime exchange. This reaction involves the reversible exchange of the oxime moiety with another aldehyde or ketone, or the exchange of the alkoxy group of an O-alkyl oxime with another alkoxyamine. This dynamic equilibrium allows for the rearrangement of crosslinks within the polymer network, leading to the observed adaptive properties.
The presence of the nitro group in the ortho position of the benzaldehyde ring in this compound is expected to influence the reactivity of the oxime bond. The electron-withdrawing nature of the nitro group can affect the kinetics and equilibrium position of the oxime exchange reaction. Research on related compounds, such as 4-nitrobenzaldehyde (B150856) derivatives, has shown that electron-withdrawing groups can impact the rate of exchange in oxime chemistry. rsc.org
A hypothetical construction of a dynamic covalent network using a derivative of this compound is depicted below. A bifunctional or multifunctional polymer backbone containing aldehyde or ketone groups can be cross-linked using a molecule derived from this compound that possesses two or more reactive sites for oxime formation.
For instance, a polymer with pendant aldehyde groups can be reacted with a di-functional linker containing two hydroxylamine (B1172632) moieties. Alternatively, a polymer functionalized with hydroxylamine groups could be cross-linked with a dialdehyde. The resulting network would contain oxime bonds that can undergo dynamic exchange under specific conditions, such as the presence of a catalyst (e.g., an acid) or a change in temperature.
The table below outlines the potential components and conditions for the construction of a dynamic covalent network incorporating a this compound derivative.
| Component | Role | Example |
| Polymer Backbone | Provides the structural framework of the network. | Poly(styrene-co-4-vinylbenzaldehyde) |
| Cross-linker | Forms the reversible covalent bonds between polymer chains. | A di-alkoxyamine derived from a precursor related to this compound. |
| Dynamic Bond | The reversible covalent linkage enabling network rearrangement. | Oxime bond |
| Stimulus for Exchange | Triggers the dynamic behavior of the network. | Acid catalyst, heat, competitive exchange molecule. |
Detailed research into the precise kinetics and thermodynamic parameters of oxime exchange reactions involving this compound is essential for the rational design and synthesis of functional dynamic covalent networks. While the direct application of this compound in DCNs is an emerging area, the established principles of dynamic covalent chemistry and the known reactivity of oximes provide a strong foundation for its potential use in creating novel adaptive materials. rsc.org The ability to tune the properties of these materials by modifying the structure of the oxime-containing cross-linker opens up possibilities for applications in areas such as self-healing coatings, recyclable thermosets, and responsive hydrogels. mdpi.com
Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-Nitrobenzaldehyde (B1664092) oxime. By analyzing the vibrational modes of the molecule, a detailed structural fingerprint can be obtained.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides characteristic peaks corresponding to specific functional groups. For 2-Nitrobenzaldehyde oxime, the FTIR spectrum is recorded to identify key vibrational modes. elixirpublishers.com The O-H stretching vibrations are typically observed around 3300 cm⁻¹. elixirpublishers.com The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region. elixirpublishers.com In one study, C-H vibrations for the compound were noted at 3108, 3081, 2935, and 2905 cm⁻¹. elixirpublishers.com
A crucial aspect of the spectrum is the characterization of the nitro (NO₂) group. The asymmetric and symmetric stretching modes of the NO₂ group are strong indicators of its presence, typically appearing at distinct frequencies. elixirpublishers.com For instance, research has assigned the bands at 1523 cm⁻¹ and 1306 cm⁻¹ to the NO₂ asymmetric and symmetric stretching modes, respectively. elixirpublishers.com
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds, Raman spectroscopy provides better characterization of non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has been recorded in the 3500–100 cm⁻¹ range. elixirpublishers.com
In the FT-Raman spectrum, the C-H stretching vibrations have been observed at 2980, 2935, and 2900 cm⁻¹. elixirpublishers.com The scissoring, wagging, twisting, and rocking modes of the NO₂ group are also identifiable. elixirpublishers.com For example, the NO₂ scissoring mode has been assigned to a Raman band at 696 cm⁻¹, with the NO₂ rocking mode appearing at 290 cm⁻¹. elixirpublishers.com
A complete analysis of the vibrational spectra requires the assignment of observed bands to specific fundamental modes of vibration. This is often aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. elixirpublishers.com The assignments for this compound (also referred to as o-nitrobenzaldehyde oxime or ONBO) are based on the potential energy distribution (PED) and help in unambiguously identifying the various stretching, bending, and torsional modes. elixirpublishers.com
Below is a table summarizing the assignment of key vibrational modes based on experimental and computational data.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment Description |
| O-H Stretch | ~3300 | - | Stretching of the hydroxyl group in the oxime moiety. elixirpublishers.com |
| C-H Stretch (Aromatic) | 3108, 3081 | 2980 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. elixirpublishers.com |
| C-H Stretch (Aldehyde) | 2935, 2905 | 2935, 2900 | Stretching of the carbon-hydrogen bond of the C=N-OH group. elixirpublishers.com |
| NO₂ Asymmetric Stretch | 1523 | - | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. elixirpublishers.com |
| NO₂ Symmetric Stretch | 1306 | - | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. elixirpublishers.com |
| C=N Stretch | ~1640 | ~1640 | Stretching of the carbon-nitrogen double bond in the oxime group. researchgate.net |
| NO₂ Scissoring | - | 696 | In-plane bending (scissoring) motion of the nitro group. elixirpublishers.com |
| NO₂ Wagging | - | 320 | Out-of-plane bending (wagging) motion of the nitro group. elixirpublishers.com |
| NO₂ Rocking | - | 290 | In-plane bending (rocking) motion of the nitro group. elixirpublishers.com |
| NO₂ Twisting | - | 36 (Calculated) | Torsional (twisting) motion of the nitro group. elixirpublishers.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. In a study using DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound showed distinct signals for the aromatic protons, the oxime proton (CH=N), and the hydroxyl proton (N-OH). rsc.org The aromatic protons appear as a complex multiplet pattern between δ 7.64 and 8.05 ppm. rsc.org A singlet at δ 8.41 ppm is assigned to the proton of the aldoxime group (CH=N), and a broad singlet further downfield at δ 11.78 ppm corresponds to the acidic hydroxyl proton of the oxime. rsc.org
| Proton Type | Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (H) | 7.64-7.67 | Multiplet |
| Aromatic (H) | 7.75-7.79 | Multiplet |
| Aromatic (H) | 7.88-7.90 | Multiplet |
| Aromatic (H) | 8.03-8.05 | Multiplet |
| Aldoxime (CH=N) | 8.41 | Singlet |
| Hydroxyl (N-OH) | 11.78 | Singlet |
Data obtained in DMSO-d₆ solvent. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be influenced by the electronic characteristics of the benzene ring, the nitro group, and the oxime group.
Studies on the parent compound, 2-nitrobenzaldehyde, provide insight into the expected transitions. The spectra are typically characterized by three main absorption bands. rsc.org
A weak absorption band around 350 nm, which is attributed to n→π* transitions involving the non-bonding electrons of the oxygen atoms in both the nitro and the aldehyde/oxime functionalities. rsc.org
A band of intermediate intensity peaking near 300 nm, which is dominated by π→π* excitations within the aromatic benzene ring. rsc.org
A strong absorption band observed around 250 nm, which is ascribed to π→π* transitions that involve both the nitro group and the benzene ring. rsc.org
These electronic transitions are sensitive to the solvent environment, and moderate solvatochromic shifts can be observed. rsc.org This technique is also valuable for kinetic monitoring, as changes in the concentration of the compound during a reaction can be followed by observing the change in absorbance at a specific wavelength.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. The molecular formula of this compound is C₇H₆N₂O₃, corresponding to a molecular weight of approximately 166.13 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the NIST Mass Spectrometry Data Center reports several key peaks. nih.gov The top peak, or base peak, is observed at m/z 135. nih.gov Other significant fragment ions are seen at m/z values of 76, 65, 50, and 30. nih.gov
The fragmentation can be rationalized by the loss of different neutral fragments from the molecular ion. For example, the peak at m/z 135 could arise from the loss of the hydroxyl group followed by rearrangement. Subsequent fragmentation of the aromatic ring and nitro group would lead to the other observed ions.
| m/z Value | Possible Fragment |
| 166 | [C₇H₆N₂O₃]⁺ (Molecular Ion) |
| 135 | [M - O - OH]⁺ or similar rearrangement fragment |
| 76 | [C₆H₄]⁺ (Benzyne) |
| 65 | [C₅H₅]⁺ |
| 50 | [C₄H₂]⁺ |
| 30 | [NO]⁺ |
Data sourced from PubChem, based on NIST Mass Spectrometry Data Center. nih.gov
Electrochemical Analysis of this compound in Coordination Complexes
The electrochemical behavior of coordination complexes containing this compound is a critical area of study, providing insights into the redox properties of both the metal center and the ligand itself. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in elucidating the electron transfer processes, reaction mechanisms, and the influence of the coordination environment on the electronic structure of the complex.
In coordination complexes, the metal-centered redox couples (e.g., M(II)/M(I) or M(III)/M(II)) can also be observed. The coordination of this compound can significantly shift the redox potentials of these couples compared to the free metal ion. This shift is indicative of the stabilization of a particular oxidation state of the metal by the ligand. The oxime group (-C=N-OH) itself can also participate in redox reactions, although these are often observed at different potentials than the nitro group reduction or the metal-centered processes.
Research into the electrochemical properties of transition metal complexes with ligands similar to this compound, such as other aromatic oximes or Schiff bases derived from nitrobenzaldehydes, provides a framework for understanding the expected behavior. For instance, in many cobalt, nickel, and copper complexes with related ligands, quasi-reversible or irreversible redox waves are observed, corresponding to both metal- and ligand-based electron transfers.
A hypothetical cyclic voltammogram of a transition metal complex of this compound might exhibit a cathodic peak corresponding to the irreversible reduction of the nitro group. Additionally, one or more quasi-reversible waves could be present, attributable to the redox changes of the central metal ion. The separation between the anodic and cathodic peak potentials (ΔEp) for the metal-centered redox couple can provide information about the electron transfer kinetics.
Detailed electrochemical studies on specific this compound coordination complexes would involve systematic variation of the metal center (e.g., Co, Ni, Cu, Zn) and the ancillary ligands to probe their effects on the redox potentials and reaction mechanisms. Such studies are crucial for applications in areas like electrocatalysis, sensor development, and the design of novel materials with specific electronic properties.
Due to the limited availability of specific research data focusing solely on the electrochemical analysis of this compound coordination complexes in the public domain, a detailed data table of experimental findings cannot be compiled at this time. Further experimental research is required to thoroughly characterize the electrochemical behavior of these specific compounds.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of 2-Nitrobenzaldehyde (B1664092) oxime at the atomic level. These methods allow for the determination of the molecule's optimized geometry, vibrational modes, and the simulation of its spectral properties.
Density Functional Theory (DFT) for Geometry Optimization
The molecular structure of 2-Nitrobenzaldehyde oxime has been optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. biointerfaceresearch.com Calculations have been performed utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-31+G(d,p) and 6-31++G(d,p) basis sets to achieve a precise representation of the molecular geometry. biointerfaceresearch.com
Through these DFT-based structure optimizations, the global minimum energy for this compound was determined. The calculated energy values are -605.39979188 Hartrees for the B3LYP/6-31+G(d,p) level and -605.39256942 Hartrees for the B3LYP/6-31++G(d,p) level, indicating the molecule's stable conformation. biointerfaceresearch.com
Prediction of Harmonic Vibrational Frequencies and Intensities
Following geometry optimization, the harmonic vibrational frequencies of this compound are calculated to understand its dynamic behavior. The molecule, which consists of 18 atoms, possesses 48 normal modes of vibration. biointerfaceresearch.com These vibrations are categorized based on their symmetry, with 33 in-plane (A′) and 15 out-of-plane (A′′) modes for a molecule with C_s symmetry. biointerfaceresearch.com
Key vibrational frequencies have been predicted for specific functional groups within the molecule. For instance, the stretching vibrations of the Carbon-Hydrogen (C-H) bonds in the heteroaromatic structure are identified in the characteristic region of 3000-3100 cm⁻¹. biointerfaceresearch.com Similarly, the vibrations associated with the nitro (NO₂) group are crucial for characterizing the molecule. The asymmetric and symmetric stretching modes of the NO₂ group have been designated from computational and experimental data. biointerfaceresearch.com
Calculation of Infrared and Raman Scattering Activities
Theoretical calculations are instrumental in interpreting experimental vibrational spectra. The predicted harmonic frequencies and intensities are used to simulate the Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra of this compound. biointerfaceresearch.com The calculated vibrational data show good agreement with experimental spectra recorded in the 4000-400 cm⁻¹ range for FTIR and 3500-100 cm⁻¹ for FT-Raman. biointerfaceresearch.com
Specific bands in the spectra have been assigned to particular vibrational modes based on the DFT calculations. For example, the infrared and Raman bands observed at 1523 cm⁻¹ and 1306 cm⁻¹ are assigned to the asymmetric and symmetric stretching modes of the NO₂ group, respectively. biointerfaceresearch.com A band at 696 cm⁻¹ in the Raman spectrum corresponds to the NO₂ scissoring mode, while a band at 290 cm⁻¹ is attributed to the NO₂ rocking mode. biointerfaceresearch.com
Total Energy Distribution (TED) Analysis
To ensure accurate and unambiguous assignment of the vibrational modes, a Total Energy Distribution (TED) analysis is performed. biointerfaceresearch.com TED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This detailed assignment is crucial for a proper understanding of the molecule's infrared and Raman spectra, allowing researchers to confidently link specific spectral features to the underlying molecular motions. biointerfaceresearch.com
| Vibrational Mode | Assigned Frequency (cm⁻¹) | Spectrum |
|---|---|---|
| NO₂ Asymmetric Stretching | 1523 | FTIR / FT-Raman |
| NO₂ Symmetric Stretching | 1306 | FTIR / FT-Raman |
| NO₂ Scissoring | 696 | FT-Raman |
| NO₂ Rocking | 290 | FT-Raman |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, stability, and optical properties. Analysis of the frontier molecular orbitals provides a quantum mechanical perspective on these characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.govscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.comirjweb.com
A molecule with a small HOMO-LUMO gap is generally associated with high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com This analysis is crucial for predicting how this compound might interact in chemical reactions. From the HOMO and LUMO energy values, other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further describe the molecule's reactivity. ajchem-a.com While these calculations are a standard part of computational studies on similar molecules, specific energy values for this compound were not available in the consulted literature. nih.gov
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | N/A |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | N/A |
| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | N/A |
| Ionization Potential (I) | Approximated as -E-HOMO | N/A |
| Electron Affinity (A) | Approximated as -E-LUMO | N/A |
| Chemical Hardness (η) | (I - A) / 2 | N/A |
N/A: Not available in cited sources.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Pathways
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational flexibility and dynamic behavior of this compound, which are crucial for understanding its reactivity. nih.govnih.gov
MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, key conformational degrees of freedom include the rotation around the C-C bond connecting the aldehyde group to the ring, the C-N bond of the nitro group, and the geometry of the oxime group (E/Z isomerism). The simulations can reveal the preferred spatial arrangement of the nitro and oxime substituents relative to the benzene (B151609) ring and to each other. This conformational landscape is critical as the molecule's reactivity can be highly dependent on its three-dimensional structure. nih.gov
Furthermore, MD simulations can be employed to explore potential reactivity pathways. researchgate.net By simulating the molecule's behavior under various conditions (e.g., in different solvents or at elevated temperatures), researchers can observe the initial steps of chemical reactions. For example, simulations could model the intramolecular hydrogen transfer from the oxime hydroxyl group to a nitro oxygen atom, a key step in certain photochemical reactions. researchgate.net These simulations help identify plausible reaction coordinates and intermediate structures that can be further investigated with higher-level quantum mechanical methods.
Computational Validation of Reaction Mechanisms and Kinetic Profiles
Computational chemistry offers robust methods for validating proposed reaction mechanisms and quantifying their kinetic profiles. For this compound, this involves using quantum mechanical calculations, such as DFT, to map out the entire reaction pathway for a given transformation.
A common reaction involving benzaldehyde (B42025) oximes is their conversion to the corresponding aldehyde or nitrile under specific conditions. researchgate.net Computational studies can elucidate the mechanisms of such reactions, for instance, by modeling a photoinduced electron transfer (PET) process. researchgate.netnih.gov The process typically involves calculating the geometries and energies of the reactant, any intermediates, transition states (TS), and the final product.
The energy difference between the transition state and the reactants determines the activation energy (Ea), a key parameter for the reaction rate. The kinetic profile of the reaction can be constructed by plotting the energy of the system along the reaction coordinate.
Table 2: Sample Computational Data for a Hypothetical Reaction Pathway
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant | B3LYP/6-311+G(d,p) | 0.0 | O-H: 0.97 Å, C=N: 1.28 Å |
| Transition State (TS1) | B3LYP/6-311+G(d,p) | +25.4 | O-H (breaking): 1.35 Å |
| Intermediate | B3LYP/6-311+G(d,p) | +5.2 | Formation of iminoxyl radical |
| Product | B3LYP/6-311+G(d,p) | -15.8 | C≡N: 1.16 Å |
Note: This table represents hypothetical data for the conversion of an oxime to a nitrile to illustrate the type of information generated from computational validation studies. researchgate.netrsc.org
By comparing the calculated activation energies for different proposed pathways, researchers can determine the most energetically favorable mechanism. These computational findings provide a detailed, molecular-level understanding that can explain experimentally observed product distributions and reaction rates. rsc.org
Kinetic Studies and Reaction Rate Modulation
Investigation of Oxime Formation Kinetics
Kinetic analysis of oxime formation provides fundamental insights into the reaction mechanism and the factors that control its speed. Due to the chromophoric nature of the nitro group, kinetic studies involving nitrobenzaldehydes are often facilitated by spectrophotometric methods like UV-Vis spectroscopy. While direct kinetic data for 2-nitrobenzaldehyde (B1664092) is sparse in readily available literature, extensive studies on its isomer, 4-nitrobenzaldehyde (B150856), serve as a reliable model for understanding the kinetic behavior, as the underlying reaction mechanism is identical. researchgate.net
To simplify the kinetic analysis of the bimolecular oxime formation reaction, pseudo-first-order conditions are frequently employed. This is achieved by using a large excess of one reactant (typically hydroxylamine) relative to the other (2-nitrobenzaldehyde). Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, allowing the reaction rate to be approximated as being dependent only on the concentration of the limiting reactant.
The rate of the reaction can be monitored by observing the change in absorbance at a specific wavelength corresponding to the formation of the oxime product. The observed pseudo-first-order rate constant (k_obs) can then be determined by fitting the experimental data to the integrated first-order rate law. Studies on related aromatic aldehydes demonstrate that the reaction follows this kinetic model well, providing a straightforward method to compare reaction rates under different conditions. researchgate.netresearchgate.net
Table 1: Representative Pseudo-First-Order Kinetic Parameters for Nitrobenzaldehyde Oxime Formation
This table illustrates how the observed rate constant (k_obs) for the reaction of a nitrobenzaldehyde with an aminooxy compound can be modulated by catalysts. The data is based on findings for 4-nitrobenzaldehyde as a model system.
| Condition | Catalyst | Catalyst Conc. (mM) | Observed Rate Constant (k_obs) (s⁻¹) | Rate Enhancement (Approx. Fold Increase) |
| Uncatalyzed | None | 0 | 0.00015 | 1 |
| Salt Catalysis | NaCl | 1000 | 0.0011 | ~7.3 |
| Nucleophilic Catalysis | Aniline (B41778) | 1 | - | - |
| Combined Catalysis | NaCl + Aniline | 1000 + 1 | 0.0030 | ~20 |
Data derived from studies on 4-nitrobenzaldehyde at physiological pH. The exact values can vary based on specific reaction conditions such as buffer, temperature, and reactant concentrations. researchgate.netnih.gov
Catalysis in Oxime Reactions
The rate of oxime formation can be significantly accelerated through catalysis. Various catalytic strategies have been developed, each influencing the reaction mechanism in a distinct way to lower the activation energy of the rate-determining step.
The formation of 2-Nitrobenzaldehyde oxime is subject to general acid catalysis. nih.gov Brønsted acids (proton donors) accelerate the reaction, particularly the dehydration of the hemiaminal intermediate, which is typically the rate-limiting step in the pH range of approximately 3 to 7. nih.gov The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (water), thereby facilitating its elimination.
The reaction rate exhibits a characteristic bell-shaped dependence on pH. nih.gov At very high pH (alkaline conditions), there is an insufficient concentration of acid to catalyze the dehydration step. Conversely, at very low pH (strongly acidic conditions), the rate also decreases because the hydroxylamine (B1172632) nucleophile becomes protonated to form a non-nucleophilic alkoxyammonium ion, reducing the concentration of the active nucleophile available to attack the carbonyl group. nih.gov Consequently, the optimal pH for oxime formation is typically found in the weakly acidic range, around pH 4-5, which strikes a balance between having sufficient acid for catalysis and maintaining the hydroxylamine in its active, non-protonated form. nih.govacs.org
Recent studies have demonstrated that neutral salts, such as sodium chloride (NaCl), can significantly catalyze oxime formation at physiological pH (around 7.4). nih.gov This phenomenon, known as salt catalysis, is attributed to the effect of ionic strength on the reaction's transition state. The rate-limiting dehydration step involves a charged transition state. nih.govresearchgate.net The increased ionic strength of the solution in the presence of salt helps to stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate. nih.govresearchgate.net
The catalytic effect is concentration-dependent; increasing the salt concentration leads to a corresponding increase in the reaction rate. researchgate.netnih.gov This finding is particularly valuable for applications in biological systems where harsh pH conditions must be avoided. Computational studies support this mechanism, indicating that the presence of ions like Na⁺ and Cl⁻ stabilizes the key reaction intermediates, favoring the forward reaction. nih.govresearchgate.net
Table 2: Effect of NaCl Concentration on the Rate of Nitrobenzaldehyde Oxime Formation
This table shows the fold-increase in the observed reaction rate for the formation of 4-nitrobenzaldehyde oxime in the presence of varying concentrations of NaCl at physiological pH.
| NaCl Concentration (mM) | Approximate Fold Increase in Reaction Rate |
| 0 | 1.0 |
| 10 | ~1.7 |
| 100 | ~2.0 |
| 1000 (1 M) | ~7.3 |
Data adapted from studies on 4-nitrobenzaldehyde. nih.gov
Building on the principle of nucleophilic catalysis, where compounds like aniline accelerate the reaction by forming a more reactive Schiff base intermediate, researchers have developed more sophisticated bifunctional catalysts. rsc.orgrsc.org These catalysts possess two functional groups that work in concert to promote the reaction. rsc.org
A common design for a bifunctional catalyst for oxime formation involves an aniline-type nucleophilic group and a proximate Brønsted acid/base group (e.g., a carboxylic acid or a second amino group). nih.govrsc.org The mechanism involves the nucleophilic amine attacking the aldehyde to form a tetrahedral intermediate. The nearby acidic/basic group then facilitates the intramolecular transfer of protons required for the dehydration step. rsc.org This intramolecular catalysis is highly efficient as it positions the proton donor/acceptor optimally, mimicking an enzymatic active site. Catalysts like anthranilic acid derivatives and p-phenylenediamine (B122844) have been shown to be superior to aniline, providing significant rate enhancements at neutral pH. nih.govnih.gov This strategy represents a powerful approach to accelerating the formation of oximes from aromatic aldehydes like 2-nitrobenzaldehyde under mild, biologically compatible conditions. rsc.orgnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Environmentally Benign Synthetic Routes
Traditional manufacturing of nitroaromatic compounds often involves harsh conditions and generates significant chemical waste, including carcinogenic by-products and pollutants. chem-soc.si The synthesis of 2-nitrobenzaldehyde (B1664092), the precursor to its oxime, is a case in point. Classical methods like the oxidation of 2-nitrotoluene (B74249) with heavy metal oxidants (e.g., chromium oxide, potassium permanganate) are plagued by poor selectivity and the production of large volumes of acidic wastewater containing heavy metals. google.com Similarly, routes involving 2-nitrobenzyl halides present risks due to the explosive nature of these intermediates. researchgate.net
Future research is actively directed towards developing "green" synthetic alternatives that mitigate these environmental and safety concerns. Key strategies include:
Catalytic Oxidation: A significant advancement is the use of cleaner oxidants and catalytic systems. One promising approach employs hydrogen peroxide as the oxidant, which is inexpensive and environmentally friendly, with water as the only byproduct. google.com This method can be catalyzed by an inorganic solid base, avoiding the need for metal-organic complexes and thereby improving reaction stability and reducing costs. google.com
One-Pot Syntheses: Modified procedures, such as the Lapworth synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, offer a one-pot approach that avoids highly toxic or carcinogenic materials. chem-soc.si Replacing volatile solvents like diethyl ether with higher-boiling point alternatives such as toluene (B28343) can also enhance the safety of the process on a larger scale. chem-soc.si
Heterogeneous Catalysis: The use of recyclable, solid acid catalysts for steps like acetal (B89532) protection during the synthesis of nitrobenzaldehydes represents another green approach. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in efficiency, minimizing waste. researchgate.net
The table below summarizes the shift from traditional to more environmentally benign synthetic methodologies for the precursor, 2-nitrobenzaldehyde, which directly impacts the sustainability of 2-nitrobenzaldehyde oxime production.
| Feature | Traditional Synthetic Routes | Emerging Green Routes |
| Starting Material | 2-Nitrotoluene, Benzaldehyde (B42025) | 2-Nitrotoluene |
| Oxidizing Agent | Heavy metals (CrO₃, KMnO₄) | Hydrogen Peroxide (H₂O₂) |
| Catalyst | Mineral acids | Inorganic solid bases, Heterogeneous acid catalysts |
| Byproducts | Heavy metal salts, Acidic wastewater | Water |
| Safety Concerns | Use of explosive intermediates (e.g., 2-nitrobenzyl chloride) researchgate.net | Reduced risk by avoiding hazardous intermediates and solvents. chem-soc.sigoogle.com |
| Efficiency | Often low yield and poor selectivity. google.com | Higher yield and selectivity. google.com |
By focusing on these principles, future synthetic routes to this compound will be safer, more efficient, and have a significantly lower environmental footprint.
Exploration of Underutilized Reactivity Modes
The chemical structure of this compound, featuring both a nitro group and an oxime functional group, offers a rich landscape for chemical transformations. cymitquimica.com However, its full reactive potential remains largely untapped. The nitro group makes the aromatic ring electron-deficient and is known to participate in reductions and nucleophilic substitutions, while the oxime moiety is a versatile functional group for forming derivatives and participating in coordination chemistry. cymitquimica.com
Future research will likely focus on several underexplored areas:
Photochemical Reactions: The parent compound, 2-nitrobenzaldehyde, is known for its photolability and intramolecular reactivity, making it a useful photoremovable protecting group. wikipedia.orgnih.gov This suggests that this compound may also possess interesting photochemical properties. Exploring its behavior under various light conditions could lead to novel applications in photochemistry, such as light-induced cyclizations or rearrangements, opening pathways to complex molecular architectures.
Cycloaddition Reactions: Oximes can be readily converted to nitrones, which are powerful dipoles for [3+2] cycloaddition reactions. This pathway could be a gateway to synthesizing complex heterocyclic compounds that are valuable scaffolds in medicinal chemistry. The influence of the ortho-nitro group on the stability and reactivity of the intermediate nitrone is a key area for investigation.
Metal-Catalyzed Cross-Coupling: The oxime functional group can act as a directing group in modern transition-metal-catalyzed C-H activation reactions. This strategy could enable the selective functionalization of the benzaldehyde ring at positions that are otherwise difficult to access, providing a streamlined route to highly substituted nitroaromatic compounds.
Advanced Computational Models for Predictive Chemistry
Computational chemistry provides powerful tools to understand and predict molecular behavior, thereby accelerating experimental discovery. For this compound, advanced computational models can offer profound insights into its structure, properties, and reactivity.
Conformational Analysis: The reactivity of 2-nitroaromatic compounds is heavily influenced by the conformation of the nitro group relative to the aromatic ring. For instance, studies on 2-nitrobenzaldehyde show that the nitro group is twisted out of the plane of the phenyl ring, which impacts its electronic properties and reactivity. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to accurately model the conformational preferences of this compound and its derivatives, providing a basis for understanding and predicting its chemical behavior.
Reaction Mechanism Elucidation: Computational modeling can map out the entire energy landscape of a chemical reaction. This allows researchers to elucidate complex reaction mechanisms, identify key transition states and intermediates, and predict reaction outcomes and selectivity. For the underutilized reactivity modes mentioned above, such as photochemical rearrangements or cycloadditions, computational studies would be invaluable for predicting feasibility and guiding experimental design.
Predicting Spectroscopic Properties: Models can accurately predict spectroscopic data, such as NMR chemical shifts. researchgate.net This capability is crucial for confirming the structure of newly synthesized compounds and for understanding the electronic effects of the substituent groups.
Integration with Machine Learning for Reaction Optimization and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. duke.edu These data-driven approaches can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. beilstein-journals.org For this compound, ML offers exciting possibilities for both optimizing its synthesis and discovering new reactions.
Reaction Optimization: ML algorithms, particularly Bayesian optimization, are highly effective for optimizing reaction conditions such as temperature, solvent, catalyst, and reactant ratios. beilstein-journals.orgnih.gov Even with a small initial dataset of experiments (as few as 5-10 data points), active learning algorithms can intelligently suggest the next set of experimental conditions to achieve a desired outcome, such as maximizing yield or selectivity. duke.edunih.gov This approach can drastically reduce the number of experiments and resources needed to develop a robust synthetic procedure for this compound.
Predictive Synthesis and Discovery: ML models can be trained on large reaction databases to predict the outcome of unknown reactions. chemrxiv.org By inputting this compound as a reactant along with various reagents, these models could suggest novel transformations or identify promising reaction pathways that have not yet been considered. This can accelerate the discovery of new applications for the compound. For example, ML could help identify the ideal catalyst and conditions for a novel cross-coupling reaction involving the oxime. chemrxiv.org
The synergy between computational chemistry and machine learning represents a powerful future direction. Computational models can generate large, high-quality datasets for training ML algorithms, while ML can identify promising candidates for further in-depth computational and experimental investigation. york.ac.uk This integrated approach will undoubtedly play a pivotal role in unlocking the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-nitrobenzaldehyde oxime, and how can reaction efficiency be validated?
- Methodology : this compound is synthesized by reacting 2-nitrobenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol/water). Excess NHOH·HCl ensures complete conversion, followed by extraction and purification via recrystallization or chromatography. Reaction progress is monitored using TLC or HPLC, with confirmation via FTIR (C=N-O stretch at ~1630 cm) and H NMR (disappearance of aldehyde proton at ~10 ppm) .
- Validation : Yield optimization can employ factorial design (e.g., Box-Behnken) to assess variables like temperature, solvent ratio, and reaction time .
Q. How should researchers characterize this compound to confirm structural integrity?
- Techniques :
- Spectroscopy : UV-Vis (absorption bands ~250–300 nm for nitro-aromatic systems) , FTIR (C=N-O, NO stretches), and C NMR (imine carbon at ~150 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 181) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and confirms stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Hazards : Irritant to eyes, skin, and respiratory system (LD oral, mouse: 600 mg/kg) .
- PPE : Use nitrile gloves, lab coat, and P95 respirator. Conduct reactions in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound derivatives?
- Design : Use RSM (e.g., Box-Behnken) to model interactions between variables (catalyst load, solvent ratio, temperature). For example, ethanol/water mixtures enhance solubility and reaction rates in analogous oxime syntheses .
- Validation : ANOVA analysis identifies significant factors. Confirm via reproducibility tests and comparison with predicted yields (±5% error) .
Q. What analytical techniques resolve dynamic isomerization of oximes like this compound?
- Chromatography : GC-FTIR with temperature programming separates (E)/(Z)-isomers. Characteristic IR bands (e.g., 960 cm for trans-C=N-O) confirm isomer identity .
- Kinetic Studies : Monitor interconversion rates via H NMR at varying temperatures. Activation energy is calculated using the Eyring equation .
Q. How does nitration regioselectivity impact precursor synthesis for this compound?
- Mechanism : Benzaldehyde nitration in mixed acid (HSO/HNO) favors meta/para nitro products. Ortho selectivity (2-nitrobenzaldehyde) requires controlled temperature (20–25°C) and acid composition (HSO/HNO ratio >5) to minimize oxidation to nitrobenzoic acid .
- Validation : HPLC or GC-MS quantifies isomers. Kinetic models (pseudo-first-order) fit concentration-time profiles .
Q. What role does this compound play in synthesizing bioactive derivatives?
- Applications :
- Fungicides : Condensation with pyrazole-4-carbonyl chlorides yields trifluoromethyl-oxime esters with antifungal activity (e.g., IC < 10 µM against Fusarium spp.) .
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Co, Ni) in catalytic systems, characterized by XPS and cyclic voltammetry .
Data Contradictions and Resolutions
- Isomer Stability : reports oxime isomer interconversion under GC conditions, while NMR studies assume equilibrium. Resolve by conducting low-temperature analyses to "freeze" isomers .
- Nitration Selectivity : Conflicting regioselectivity in (ortho dominance) vs. typical meta preference. This discrepancy arises from solvent effects (e.g., acetic acid vs. mixed acid) and warrants kinetic re-evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
